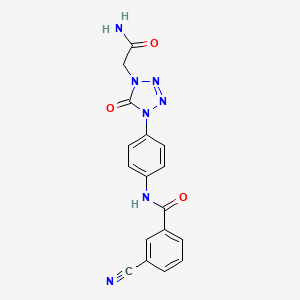
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide is a useful research compound. Its molecular formula is C17H13N7O3 and its molecular weight is 363.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide is a complex organic compound with a unique structure that suggests potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O4 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1396815-46-5 |
The presence of the tetrazole moiety is significant, as tetrazoles are known for their role in various enzyme inhibitors and have demonstrated diverse biological activities.
Research indicates that compounds containing tetrazole and amide functionalities can interact with specific biological targets, including enzymes involved in metabolic pathways. The structural components of this compound suggest potential mechanisms such as:
- Enzyme Inhibition : The tetrazole ring may facilitate binding to enzyme active sites, potentially inhibiting their activity.
- Antioxidant Activity : Similar compounds have been shown to activate the Nrf2 pathway, enhancing cellular antioxidant defenses against oxidative stress.
- Cytotoxic Effects : The compound's structural features may contribute to its cytotoxicity against cancer cell lines, as observed in related studies .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds with tetrazole and amide structures. For instance, derivatives containing the tetrazole moiety have shown significant cytotoxicity against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research has indicated that similar structures exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances this activity .
Case Study 1: Anticancer Efficacy
In a study involving a series of tetrazole-based compounds, one derivative demonstrated an IC50 value of 1.61 µg/mL against A-431 cancer cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis highlighted the importance of the tetrazole ring in enhancing cytotoxic effects .
Case Study 2: Antioxidant Mechanism
A related compound activated the Nrf2 pathway in hepatocytes, leading to increased glutathione levels and protection against oxidative damage. This suggests that this compound may similarly modulate antioxidant responses.
Eigenschaften
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O3/c18-9-11-2-1-3-12(8-11)16(26)20-13-4-6-14(7-5-13)24-17(27)23(21-22-24)10-15(19)25/h1-8H,10H2,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQLESMGDESBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














